Cyano-myracrylamide
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Overview
Description
Cyano-myracrylamide, formally known as N-(cyanomethyl)-N-tetradecyl-2-propenamide, is a chemical compound with the molecular formula C19H34N2O and a molecular weight of 306.5 g/mol . This compound is primarily recognized for its role as an inhibitor of zinc finger DHHC domain-containing palmitoyltransferase 20 (zDHHC20)
Preparation Methods
The synthesis of cyano-myracrylamide involves the reaction of tetradecylamine with acrylonitrile under specific conditions . The reaction typically proceeds as follows:
Reactants: Tetradecylamine and acrylonitrile.
Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide (DMF), at elevated temperatures.
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundational approach that can be scaled up with appropriate modifications.
Chemical Reactions Analysis
Cyano-myracrylamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of amines, carboxylic acids, and ketones.
Radical Reactions: The cyano group acts as a radical acceptor in radical cascade reactions, facilitating the synthesis of complex organic molecules.
Oxidation and Reduction:
Common reagents used in these reactions include strong nucleophiles, radical initiators, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
Cyano-myracrylamide has diverse applications in scientific research:
Biochemistry: It is used as an inhibitor of zDHHC20, a protein acyltransferase involved in protein S-acylation.
Medicinal Chemistry: The compound’s ability to inhibit specific enzymes makes it a valuable tool in drug discovery and development, particularly in targeting diseases associated with dysregulated protein acylation.
Industrial Applications:
Mechanism of Action
Cyano-myracrylamide exerts its effects by inhibiting the activity of zDHHC20, a member of the DHHC family of protein acyltransferases . The compound binds to the active site of zDHHC20, preventing the enzyme from catalyzing the S-acylation of target proteins . This inhibition disrupts cellular signaling pathways regulated by protein S-acylation, leading to altered cellular functions and potential therapeutic effects .
Comparison with Similar Compounds
Cyano-myracrylamide is often compared with other DHHC inhibitors, such as 2-bromopalmitate . While both compounds inhibit DHHC enzymes, this compound offers several advantages:
Selectivity: This compound selectively inhibits zDHHC20 over other acyl-protein thioesterases, reducing off-target effects.
Similar compounds include:
Properties
Molecular Formula |
C19H34N2O |
---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
N-(cyanomethyl)-N-tetradecylprop-2-enamide |
InChI |
InChI=1S/C19H34N2O/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-21(18-16-20)19(22)4-2/h4H,2-3,5-15,17-18H2,1H3 |
InChI Key |
RIIUZCPEMOKUSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN(CC#N)C(=O)C=C |
Origin of Product |
United States |
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